

# Application Notes and Protocols: Identifying BR351 Resistance Genes using CRISPR-Cas9 Screening

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Compound of Interest					
Compound Name:	BR351				
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### Introduction

The development of drug resistance is a significant challenge in cancer therapy, limiting the efficacy of targeted treatments. The CRISPR-Cas9 system provides a powerful and unbiased tool for genome-wide screening to identify genes whose loss confers resistance to a specific compound.[1][2][3] This application note provides a detailed protocol for a pooled lentiviral-based CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to the hypothetical cytotoxic agent **BR351**. The described workflow can be adapted for various small molecules and cell lines.[1]

Genome-wide CRISPR/Cas9 screening is a robust method for identifying genetic loci associated with specific conditions, including drug resistance in cancer research.[2] This technology has been successfully used to uncover drug targets and mechanisms of resistance. [1] By creating a diverse pool of knockout cells, each with a single gene disruption, researchers can identify which genetic perturbations allow cells to survive and proliferate in the presence of a cytotoxic agent.[4][5]

# **Principle of the Screen**



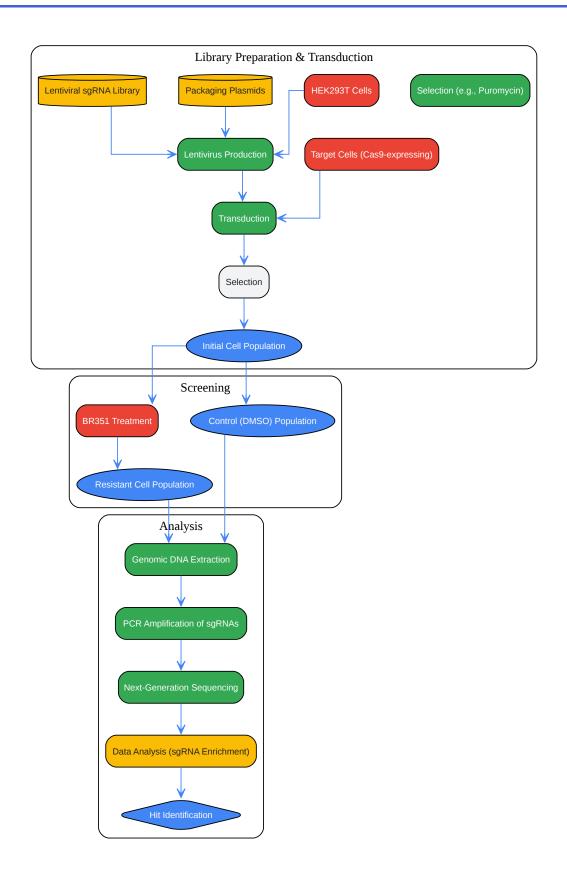
# Methodological & Application

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The core principle of a positive selection CRISPR screen for drug resistance is to treat a population of cells, previously transduced with a genome-wide sgRNA library, with a lethal or near-lethal dose of the drug of interest.[6] Cells that acquire a gene knockout conferring resistance will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the surviving cell population. High-throughput sequencing is then used to identify these enriched sgRNAs, thereby pinpointing the resistance genes.

A generalized workflow for this process is outlined below:





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Caption: Experimental workflow for a CRISPR-Cas9 positive selection screen.



# Experimental Protocols Cell Line Preparation and BR351 Dose-Response Curve

Objective: To prepare a target cell line stably expressing Cas9 and determine the optimal concentration of **BR351** for the screen.

#### Materials:

- Target cell line (e.g., A549, MCF7)
- Lentiviral vector expressing Cas9 and a selection marker (e.g., lentiCas9-Blast)
- Complete growth medium
- BR351
- DMSO (vehicle control)
- 96-well plates
- Cell viability assay reagent (e.g., CellTiter-Glo®)

- Cas9 Cell Line Generation:
  - Transduce the target cell line with lentivirus carrying the Cas9 expression cassette.
  - Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).
  - Verify Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay or targeted sequencing of a known locus).
- BR351 IC90 Determination:
  - Seed the Cas9-expressing cells in 96-well plates at an appropriate density.



- The following day, treat the cells with a serial dilution of BR351 (e.g., 10-point, 3-fold dilution). Include a DMSO-only control.
- Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
- Measure cell viability using a suitable assay.
- Calculate the concentration of BR351 that results in 90% growth inhibition (GI90) or cell killing (IC90). This concentration will be used for the screen to apply high selective pressure.[6]

# **Genome-Scale CRISPR-Cas9 Library Transduction**

Objective: To introduce the pooled sgRNA library into the Cas9-expressing target cells.

#### Materials:

- Cas9-expressing target cells
- Pooled lentiviral sgRNA library (e.g., GeCKO, TKOv3)
- Polybrene or other transduction-enhancing reagent
- Complete growth medium with and without selection antibiotic (e.g., puromycin)

- Determine Optimal Transduction Conditions:
  - Perform a titration of the lentiviral library to determine the multiplicity of infection (MOI) that results in approximately 30-50% of cells being transduced. This low MOI is crucial to ensure that most cells receive a single sgRNA.
- Library Transduction:
  - Plate a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 300-500 cells per sgRNA.



 Transduce the cells with the sgRNA library at the predetermined low MOI in the presence of polybrene.

#### Antibiotic Selection:

- After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- Maintain the selection for a period sufficient to kill all non-transduced control cells (typically 2-4 days).
- Initial Cell Population Collection:
  - After selection is complete, harvest a representative sample of the cell population. This sample will serve as the "time zero" or initial reference point for sgRNA distribution. Store the cell pellet at -80°C for later genomic DNA extraction.

#### **BR351** Positive Selection Screen

Objective: To select for cells with gene knockouts that confer resistance to BR351.

- Cell Plating:
  - Plate the transduced cell pool into two groups: a control group (treated with DMSO) and a
    BR351-treated group. Ensure that the cell number maintains a library coverage of at least
    300-500 cells per sgRNA throughout the experiment.
- Drug Treatment:
  - Allow the cells to attach and recover for 24 hours.
  - Treat the experimental group with the predetermined GI90/IC90 concentration of BR351.
     Treat the control group with an equivalent volume of DMSO.
  - Continuously culture the cells in the presence of BR351 or DMSO for 14-21 days, or until
    a resistant population emerges. Periodically passage the cells, always maintaining high



library coverage.

- Final Cell Pellet Collection:
  - At the end of the selection period, harvest cell pellets from both the BR351-treated and DMSO-treated populations.

# sgRNA Sequencing and Data Analysis

Objective: To identify sgRNAs that are enriched in the **BR351**-resistant population.

- Genomic DNA Extraction:
  - Extract genomic DNA from the initial ("time zero"), DMSO-treated, and BR351-treated cell pellets.
- sgRNA Amplification:
  - Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The primers should include adapters for next-generation sequencing.
- Next-Generation Sequencing (NGS):
  - Purify the PCR products and submit them for high-throughput sequencing (e.g., on an Illumina platform).
- Data Analysis:
  - Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
  - Normalize the read counts.
  - Compare the sgRNA abundance in the BR351-treated sample to the DMSO-treated or initial sample.



 Use statistical methods (e.g., MAGeCK) to identify sgRNAs and, by extension, genes that are significantly enriched in the BR351-treated population. These are the candidate resistance genes.

### **Data Presentation**

The results of the CRISPR screen are typically represented as a ranked list of genes based on their enrichment score.

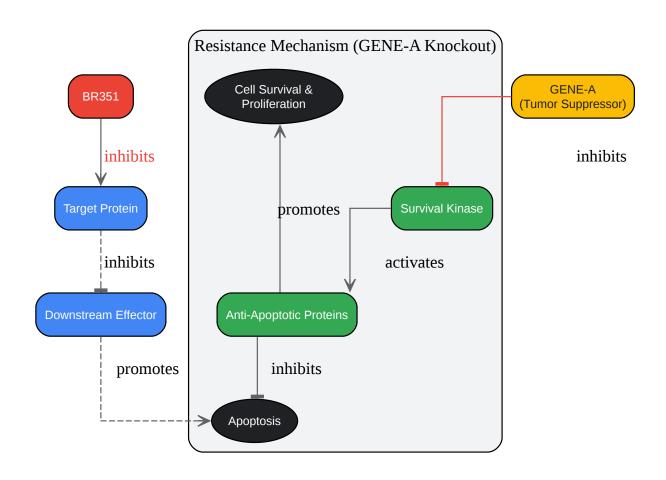
Table 1: Top Candidate Genes Conferring Resistance to BR351

Gene Symbol	Rank	Enrichment Score (log2 Fold Change)	p-value	False Discovery Rate (FDR)
GENE-A	1	8.2	1.5e-10	2.8e-8
GENE-B	2	7.5	3.1e-9	2.9e-7
GENE-C	3	6.9	8.9e-8	5.5e-6
GENE-D	4	6.3	2.4e-7	1.1e-5
GENE-E	5	5.8	9.1e-7	3.4e-5

# Potential Signaling Pathways Involved in BR351 Resistance

Based on the hypothetical top hit, "GENE-A," being a negative regulator of a pro-survival pathway, its knockout could lead to constitutive activation of this pathway, promoting resistance. For instance, resistance to BRAF inhibitors in melanoma can be mediated by the reactivation of the MAPK pathway or activation of the parallel PI3K-AKT pathway.[7][8][9]





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